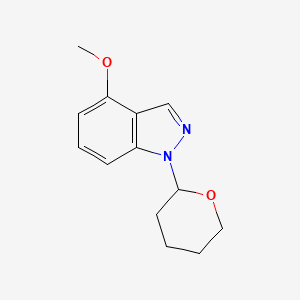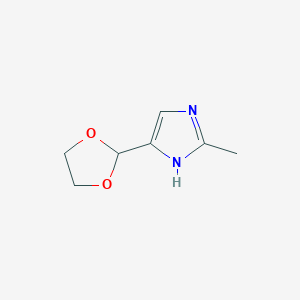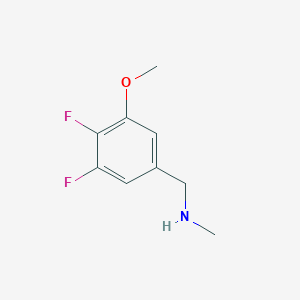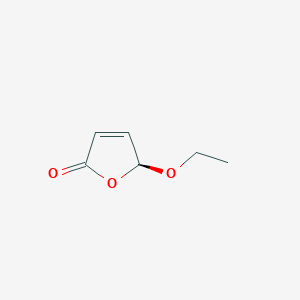![molecular formula C26H28FNO8S2 B12833120 methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid](/img/structure/B12833120.png)
methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[321]octane-2-carboxylate;naphthalene-1,5-disulfonic acid is a complex organic compound that combines a bicyclic structure with a fluorophenyl group and a naphthalene disulfonic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate involves multiple steps, starting with the preparation of the bicyclic core structure. The key steps include:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic system.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, using a fluorobenzene derivative and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and Friedel-Crafts acylation, as well as advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound’s fluorophenyl group can be used as a probe in fluorine-19 nuclear magnetic resonance (NMR) studies to investigate molecular interactions and dynamics.
Medicine
The compound’s bicyclic structure and fluorophenyl group suggest potential applications in medicinal chemistry, particularly in the design of drugs targeting the central nervous system. Its structural similarity to known bioactive molecules could make it a candidate for further pharmacological studies.
Industry
In the industrial sector, the compound could be used in the development of advanced materials, such as polymers with specific electronic or optical properties.
作用機序
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as neurotransmitter receptors or enzymes, modulating their activity through binding interactions. The fluorophenyl group could enhance binding affinity and selectivity, while the bicyclic structure could provide rigidity and stability to the molecule.
類似化合物との比較
Similar Compounds
Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate: Similar structure but with a bromophenyl group.
Uniqueness
The presence of the fluorophenyl group in methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate imparts unique electronic properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to its chloro- and bromo- counterparts.
特性
分子式 |
C26H28FNO8S2 |
|---|---|
分子量 |
565.6 g/mol |
IUPAC名 |
methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C16H20FNO2.C10H8O6S2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h3-6,12-15H,7-9H2,1-2H3;1-6H,(H,11,12,13)(H,14,15,16)/t12-,13+,14+,15-;/m0./s1 |
InChIキー |
VEPCLQJFSRCTSQ-PEVLCXCCSA-N |
異性体SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)F)C(=O)OC.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |
正規SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)F)C(=O)OC.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12833056.png)




![9,9'-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-3-carbonitrile)](/img/structure/B12833075.png)





